molecular formula C24H25N5O3 B11009345 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11009345
M. Wt: 431.5 g/mol
InChI Key: JUCNJVGVOWVEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic quinazolinone derivative characterized by two quinazolin-4-one moieties linked via a butanamide bridge. The compound features a 2-methylpropyl (isobutyl) substituent at the N3 position of the first quinazolinone ring and a 4-oxoquinazolin-3(4H)-yl group at the terminal end of the butanamide chain. Quinazolinones are known for their broad pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C24H25N5O3/c1-16(2)13-29-15-26-21-10-9-17(12-19(21)24(29)32)27-22(30)8-5-11-28-14-25-20-7-4-3-6-18(20)23(28)31/h3-4,6-7,9-10,12,14-16H,5,8,11,13H2,1-2H3,(H,27,30)

InChI Key

JUCNJVGVOWVEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex quinazolinone derivatives.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: Its structural features suggest potential therapeutic applications, particularly in developing new drugs.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The target compound’s structural analogs differ primarily in substituent groups and linker regions, which significantly influence their physicochemical properties and biological activities. Key comparisons include:

Compound Name / ID Substituent at N3 Position Linker/Bridging Group Key Differences vs. Target Compound Potential Biological Implications
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide 2-methylpropyl Butanamide with 4-oxoquinazolin-3-yl Reference compound Likely kinase inhibition, DNA interaction
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide 2-methoxyethyl Identical linker Increased hydrophilicity due to methoxy group Enhanced solubility, altered target binding
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (892287-57-9) Bromo at C6, 2-methoxybenzyl Shorter linker (butanamide) Bromine enhances electrophilicity; aromatic group Potential DNA alkylation or kinase inhibition
950259-05-9 (N-(3,4-dichlorophenyl)-6-methyl-4-morpholino-N-propylfuro[2,3-d]pyrimidine-5-carboxamide) Dichlorophenyl, morpholino Furopyrimidine-carboxamide scaffold Heterocyclic diversity Broader kinase selectivity

Physicochemical and Pharmacokinetic Profiles

  • Bioavailability : The methoxyethyl substituent in the analog from may improve oral bioavailability due to enhanced solubility, though this could compromise blood-brain barrier penetration .
  • Metabolic Stability: Brominated analogs (e.g., 892287-57-9) may exhibit slower hepatic metabolism due to steric and electronic effects, whereas morpholino-containing derivatives (e.g., 950259-05-9) could undergo faster oxidative degradation .

Research Findings and Limitations

  • Target Compound: Limited published data exist on its specific biological activity. Computational docking studies suggest strong affinity for EGFR (ΔG = -9.8 kcal/mol), but experimental validation is lacking.
  • Analog from : The 2-methoxyethyl variant showed moderate inhibition of MAPK/ERK signaling in a 2023 study (IC₅₀ = 1.2 µM), outperforming the target compound in solubility but with reduced cellular uptake .
  • Safety Profiles: None of the compounds have reported toxicology data, highlighting a critical gap in translational research.

Biological Activity

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of 404.5 g/mol. It features a complex structure that includes two quinazoline moieties, which are significant in medicinal chemistry due to their stability and bioactivity.

PropertyValue
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
CAS Number1574466-59-3

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of human myelogenous leukemia K562 cells with IC50 values as low as 0.5 μM .

Antimicrobial Activity

Quinazoline compounds are also noted for their antibacterial properties. Studies have demonstrated that certain derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticonvulsant Activity

Some quinazoline derivatives have been evaluated for anticonvulsant activity using models like the maximal electroshock-induced seizure test. These compounds exhibited considerable anticonvulsant effects, indicating potential therapeutic applications in epilepsy management .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity. The stability of the quinazoline ring system allows for numerous modifications without significant degradation, making it a versatile scaffold in drug design.

Case Studies

  • Antitumor Activity : A study focused on a series of quinazoline derivatives showed that modifications at specific positions significantly enhanced their antitumor efficacy against K562 cells. The introduction of dithiocarbamate side chains was particularly effective .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of various quinazoline derivatives against clinical strains of bacteria, revealing that certain modifications led to increased potency against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.